Einecs 298-628-5

Description

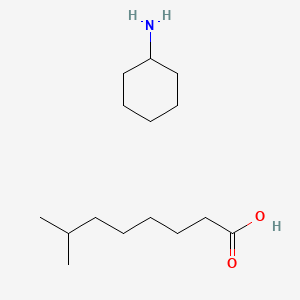

Structure

2D Structure

Properties

CAS No. |

93820-48-5 |

|---|---|

Molecular Formula |

C15H31NO2 |

Molecular Weight |

257.41 g/mol |

IUPAC Name |

cyclohexanamine;7-methyloctanoic acid |

InChI |

InChI=1S/C9H18O2.C6H13N/c1-8(2)6-4-3-5-7-9(10)11;7-6-4-2-1-3-5-6/h8H,3-7H2,1-2H3,(H,10,11);6H,1-5,7H2 |

InChI Key |

SFYFKAODZBYMSL-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)CCCCCC(=O)O.C1CCC(CC1)N |

Origin of Product |

United States |

Advanced Synthetic Methodologies and Mechanistic Investigations of Isononanoic Acid 4 Ethylmorpholine 1:1

Preparative Strategies for Isononanoic Acid Precursors: Historical and Contemporary Approaches

Isononanoic acid is a mixture of structurally branched C9-monocarboxylic acids. google.com It is a significant intermediate in industrial organic chemistry, finding applications in the production of synthetic lubricants, plasticizers, and paint driers. core.ac.ukatamankimya.com The synthesis of isononanoic acid can be approached through various routes, with the choice of method often dictated by the desired isomer distribution and purity.

Carboxylic Acid Synthesis Pathways and Optimization

Historically and in contemporary industrial practice, the production of isononanoic acid is predominantly achieved through the oxidation of isononanal. The isononanal itself is typically produced via the hydroformylation of octene isomers. google.comforgechemicals.com

One major industrial route starts from 2-ethylhexanol. google.comgoogle.com This process involves three main steps:

Dehydration of 2-ethylhexanol: 2-ethylhexanol is dehydrated in the presence of a catalyst to produce a mixture of octene isomers. google.comgoogle.com

Hydroformylation of octenes: The resulting octene mixture is reacted with carbon monoxide and hydrogen (synthesis gas) in the presence of a transition metal catalyst, such as a compound of rhodium or cobalt, to form isononanal. googleapis.com Reaction conditions for this step are typically in the range of 50 to 180°C and pressures from 5 to 70 MPa. googleapis.com

Oxidation of isononanal: The isononanal is then oxidized to isononanoic acid. google.comgoogle.com This oxidation can be carried out using air or oxygen in the presence of transition metal catalysts.

Another significant pathway for isononanoic acid production begins with diisobutene, which is derived from the C4 cut of steam cracking naphtha. googleapis.comsci-hub.st The process involves:

Hydroformylation of diisobutene: Diisobutene, which mainly consists of 2,4,4-trimethyl-1-pentene (B89804) and 2,4,4-trimethyl-2-pentene, undergoes hydroformylation to yield 3,5,5-trimethylhexanal (B1630633) as the primary product. googleapis.com

Oxidation of 3,5,5-trimethylhexanal: The resulting aldehyde is then oxidized to produce isononanoic acid, which in this case is predominantly 3,5,5-trimethylhexanoic acid. googleapis.comsci-hub.st

A direct synthesis method, known as the Koch synthesis, can also be employed. This involves the reaction of diisobutene with carbon monoxide and water in the presence of a strong acid catalyst like sulfuric acid at high pressure (e.g., 7 MPa) and a temperature of around 20°C. sci-hub.st This process primarily yields the highly branched 2,2,4,4-tetramethylpentanoic acid. sci-hub.st

| Synthesis Pathway | Starting Material | Key Intermediates | Typical Reaction Conditions | Primary Isomer |

| From 2-Ethylhexanol | 2-Ethylhexanol | Octenes, Isononanal | Dehydration, Hydroformylation (50-180°C, 5-70 MPa), Oxidation | Mixture of branched C9 acids |

| From Diisobutene | Diisobutene | 3,5,5-Trimethylhexanal | Hydroformylation, Oxidation | 3,5,5-Trimethylhexanoic acid (>90%) googleapis.comsci-hub.st |

| Koch Synthesis | Diisobutene | - | H₂SO₄, 20°C, 7 MPa CO | 2,2,4,4-Tetramethylpentanoic acid sci-hub.st |

Isomer Specificity and Purity Control in Isononanoic Acid Production

The isomeric composition of the final isononanoic acid product is crucial for its performance in various applications and is largely determined by the starting material and the synthesis route.

When starting from diisobutene, the hydroformylation step leads to an aldehyde mixture that, upon oxidation, yields an isononanoic acid with a high content (typically around 90%) of 3,5,5-trimethylhexanoic acid. atamankimya.comgoogleapis.com Minor isomers formed include 3,4,4- and 3,4,5-trimethylhexanal, as well as 2,5,5-trimethylhexanal, 4,5,5-trimethylhexanal, and 6,6-dimethylheptanal. googleapis.com

In the process starting from 2-ethylhexanol, the initial dehydration step produces a complex mixture of octene isomers. The subsequent hydroformylation introduces further diversity, resulting in a wider array of C9 aldehyde isomers and, consequently, a more complex mixture of isononanoic acid isomers. google.comgoogleapis.com

Purity control is managed through the optimization of reaction conditions and subsequent purification steps. For instance, in the oxidation of isononanal, careful control of temperature and pressure can maximize the yield and selectivity towards the desired carboxylic acid, minimizing the formation of by-products. The crude acid mixture obtained after oxidation is typically purified by distillation under controlled conditions to separate the desired isononanoic acid from unreacted starting materials and heavier by-products. googleapis.com

Synthetic Routes to 4-Ethylmorpholine (B86933) Precursors: Design and Optimization

4-Ethylmorpholine is a tertiary amine that serves as a basic component in the formation of the title salt. It is also used as a catalyst in the production of polyurethane foams and as an intermediate in the synthesis of various chemicals. atamanchemicals.com

Heterocyclic Amine Synthesis Methodologies

The most common and industrially practiced method for the synthesis of 4-ethylmorpholine is the N-alkylation of morpholine (B109124). Morpholine itself is a secondary heterocyclic amine. A prevalent industrial synthesis of morpholine involves the reaction of diethylene glycol with ammonia (B1221849) at high temperatures (150–400°C) and pressures (3–40 MPa), often in the presence of a hydrogenation catalyst. oecd.org

Catalytic and Non-Catalytic Approaches to Morpholine Derivatization

The derivatization of morpholine to 4-ethylmorpholine is typically achieved through its reaction with an ethylating agent. A common laboratory and industrial synthesis involves the reaction of morpholine with bromoethane (B45996) or dibromoethane. atamanchemicals.comchemicalbook.com

This is a standard nucleophilic substitution reaction where the nitrogen atom of the morpholine acts as the nucleophile, displacing the bromide ion from the ethylating agent. The reaction is often carried out in the presence of a base to neutralize the hydrogen bromide formed as a by-product, or by using a second equivalent of morpholine.

Another approach involves the reaction of morpholine with ethylene (B1197577) oxide to form N-hydroxyethylmorpholine, which can then be further reacted or converted. However, for the direct synthesis of 4-ethylmorpholine, the use of ethyl halides is more direct. The reaction can be optimized by controlling the temperature and the choice of solvent.

| Parameter | Description |

| Reactants | Morpholine, Bromoethane/Dibromoethane |

| Reaction Type | Nucleophilic Substitution (N-alkylation) |

| Solvent | Often carried out neat or in a suitable organic solvent |

| Temperature | Typically elevated to increase reaction rate |

| By-products | Hydrogen bromide (if no base is used) or morpholine hydrobromide |

Reaction Kinetics and Thermodynamics of Isononanoic Acid-4-Ethylmorpholine (1:1) Formation

The formation of Isononanoic Acid-4-Ethylmorpholine (1:1) is an acid-base reaction between a carboxylic acid (isononanoic acid) and a tertiary amine (4-ethylmorpholine).

The initial reaction involves the transfer of a proton from the carboxylic acid to the basic nitrogen atom of the amine, forming an ammonium (B1175870) carboxylate salt. This is a rapid and reversible reaction.

RCOOH + R'₃N ⇌ RCOO⁻ + R'₃NH⁺

The direct reaction between a carboxylic acid and an amine is often challenging because the formation of the ammonium carboxylate salt results in a highly unreactive carboxylate anion and a protonated amine. libretexts.org

The kinetics of the salt formation are generally very fast, as it is a simple proton transfer reaction. The rate is typically diffusion-controlled. The equilibrium position depends on the relative acidity of the carboxylic acid and the pKa of the conjugate acid of the amine, as well as the solvent used.

The thermodynamics of this salt formation are generally favorable, driven by the formation of the stable ionic pair. In the context of forming an amide from this salt, the reaction is often endothermic, requiring heat to drive off water and shift the equilibrium towards the amide product. libretexts.org However, for the formation of the stable salt itself, the process is typically exothermic.

Studies on the formation of self-assembled capsules from similar ammonium carboxylate salts have shown that the process can be entropy-driven, particularly in the presence of excess amine where the release of amine molecules from the salt contributes to a positive entropy change. researchgate.net The thermodynamics of the interaction between carboxylic acids and amines at interfaces have also been studied, indicating synergistic interactions. acs.org

For the specific 1:1 salt of isononanoic acid and 4-ethylmorpholine, the reaction is expected to be a straightforward and rapid acid-base neutralization. The resulting salt would be an ionic liquid or a low-melting solid, depending on the specific isomeric structure of the isononanoic acid.

| Thermodynamic/Kinetic Parameter | General Description for Carboxylic Acid-Amine Salt Formation |

| Reaction Type | Acid-Base Neutralization (Proton Transfer) |

| Kinetics | Typically very fast, often diffusion-controlled. libretexts.org |

| Enthalpy of Salt Formation (ΔH) | Generally exothermic. |

| Entropy of Salt Formation (ΔS) | Can be positive, especially if solvent or other small molecules are displaced. researchgate.net |

| Gibbs Free Energy (ΔG) | Generally negative, indicating a spontaneous process. |

| Equilibrium | Reversible; position depends on pKa values and solvent. |

In-Depth Analysis of Isononanoic Acid-4-Ethylmorpholine (1:1) Remains Elusive Due to Lack of Scientific Data

The European Chemicals Agency (ECHA) does not provide a clear identification for Einecs 298-628-5, and the information available is insufficient to definitively link it to Isononanoic Acid-4-Ethylmorpholine (1:1). Consequently, the foundational information required to construct a scientifically rigorous article on its advanced synthetic methods and mechanistic investigations is not publicly accessible.

While general principles of acid-base salt formation and the individual properties of isononanoic acid and 4-ethylmorpholine are known, specific studies on their 1:1 salt—covering aspects such as proton transfer dynamics during crystallization, the influence of solvent systems on yield and purity, and specific derivatization strategies—are absent from the current body of scientific literature.

Therefore, it is not possible to provide a detailed and scientifically accurate article that adheres to the specific structural and content requirements of the user's request. The topics of proton transfer dynamics, solvent and stoichiometry impact, and functionalization strategies for the Isononanoic Acid-4-Ethylmorpholine (1:1) scaffold appear to be uninvestigated or at least not published in accessible scientific journals or patents.

Without primary research data, any attempt to generate the requested content would be speculative and would not meet the standards of a professional and authoritative scientific article. Further research would be required to be conducted by synthetic and analytical chemists to generate the data necessary to address the detailed points in the proposed outline.

Comprehensive Spectroscopic and Analytical Characterization of Isononanoic Acid 4 Ethylmorpholine 1:1

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

No specific NMR data for Isononanoic Acid-4-Ethylmorpholine (1:1) were found in the reviewed literature.

Multi-Dimensional NMR Techniques (e.g., 1H, 13C, 2D NMR) for Full Structural Elucidation

In the absence of experimental data, a theoretical analysis suggests that ¹H and ¹³C NMR spectroscopy would be primary tools for confirming the 1:1 stoichiometry and structure. For the 4-ethylmorpholine (B86933) cation, one would expect to see characteristic signals for the ethyl group (a triplet and a quartet) and the morpholine (B109124) ring protons. The formation of the salt would lead to a downfield shift of the protons adjacent to the newly protonated nitrogen atom compared to the free amine. For the isononanoate anion, the complex, branched C8 alkyl chain would produce a series of overlapping signals in the ¹H NMR spectrum, while the carboxylate carbon would be visible in the ¹³C NMR spectrum at a characteristic downfield chemical shift. Two-dimensional NMR techniques like COSY and HSQC would be essential for definitively assigning these signals and confirming the connectivity within the two separate ions.

Solid-State NMR for Polymorphic Forms and Microstructural Characterization

There is no information available regarding the solid-state NMR analysis of this compound. This technique would be valuable for studying the compound in its solid form, providing insights into potential polymorphic variations, crystal packing, and the local environment of the atoms within the crystal lattice.

Vibrational Spectroscopy: Infrared (IR) and Raman for Functional Group Analysis and Hydrogen Bonding Interactions

No experimental IR or Raman spectra for Isononanoic Acid-4-Ethylmorpholine (1:1) are available in the public record.

For this acid-base salt, IR and Raman spectroscopy would be critical for analyzing the functional groups and the crucial hydrogen bonding interactions between the cation and anion. The most significant feature in the IR spectrum would be the strong, broad absorption band associated with the N⁺-H stretch of the protonated morpholine nitrogen. Additionally, the characteristic C=O stretching vibration of the carboxylic acid would be absent, replaced by two distinct asymmetric and symmetric stretching bands of the carboxylate anion (COO⁻), typically found in the 1650-1550 cm⁻¹ and 1450-1360 cm⁻¹ regions, respectively. The positions of these bands would provide strong evidence of the salt formation and the nature of the hydrogen bonding between the ammonium (B1175870) group and the carboxylate group.

Compound Names Table

| Common Name | Systematic Name |

| Isononanoic Acid | Isononanoic acid |

| 4-Ethylmorpholine | 4-Ethylmorpholine |

| Isononanoic Acid-4-Ethylmorpholine (1:1) | 4-Ethylmorpholinium isononanoate |

Characteristic Absorption Bands of Carboxylic Acid and Amine Moieties in Salt Form

Infrared (IR) spectroscopy is a fundamental technique for the structural elucidation of Isononanoic Acid-4-Ethylmorpholine (1:1), providing insights into the functional groups present in the salt. The formation of the salt from a carboxylic acid and a tertiary amine results in the protonation of the amine and the deprotonation of the carboxylic acid. This leads to the formation of a tertiary ammonium cation and a carboxylate anion, respectively. The vibrational spectra of the salt will, therefore, exhibit characteristic absorption bands corresponding to these ionic moieties, which are distinct from the bands of the free acid and amine.

The most significant changes are observed in the regions of O-H stretching of the carboxylic acid and N-H stretching of the protonated amine. The broad O-H stretching band, typically found around 3000 cm⁻¹ in the carboxylic acid spectrum, disappears upon deprotonation. Concurrently, a broad and strong absorption band appears, usually in the 2200-2700 cm⁻¹ range, which is characteristic of the N-H⁺ stretching vibration of the tertiary ammonium salt. spectroscopyonline.com

Furthermore, the sharp and intense carbonyl (C=O) stretching vibration of the carboxylic acid, typically observed around 1700-1725 cm⁻¹, is replaced by two distinct stretching vibrations of the carboxylate group (COO⁻). These are the asymmetric (νas) and symmetric (νs) stretching bands. The asymmetric stretch is a strong band typically appearing in the 1550-1620 cm⁻¹ region, while the symmetric stretch, of variable intensity, is found in the 1400-1450 cm⁻¹ range. diva-portal.org The separation between these two bands (Δν) can provide information about the coordination mode of the carboxylate group.

The bending vibrations of the protonated amine (NH⁺) also provide valuable diagnostic information. These bands are generally found in the 1500-1600 cm⁻¹ region. msu.edu The various C-H stretching and bending vibrations from the alkyl chain of the isononanoic acid and the ethyl and morpholine groups of the amine will also be present, typically in the 2850-3000 cm⁻¹ and 1375-1465 cm⁻¹ regions, respectively.

| Functional Group | Vibrational Mode | Expected Absorption Range (cm⁻¹) | Intensity |

| Tertiary Ammonium (R₃N-H⁺) | N-H⁺ Stretch | 2200 - 2700 | Strong, Broad |

| Carboxylate (R-COO⁻) | Asymmetric Stretch (νas) | 1550 - 1620 | Strong |

| Carboxylate (R-COO⁻) | Symmetric Stretch (νs) | 1400 - 1450 | Variable |

| Alkyl C-H | Stretch | 2850 - 3000 | Medium to Strong |

| Alkyl C-H | Bend | 1375 - 1465 | Medium |

| Morpholine C-O-C | Stretch | 1070 - 1140 | Strong |

Polymorphism and Solid-State Characterization by Vibrational Spectroscopy

Polymorphism refers to the ability of a solid material to exist in more than one crystalline form. Different polymorphs of a compound have the same chemical composition but different internal crystal lattices. This can lead to variations in physical properties such as melting point, solubility, and stability. For pharmaceutical and specialty chemical salts like Isononanoic Acid-4-Ethylmorpholine (1:1), identifying and controlling polymorphism is critical.

Vibrational spectroscopy, including both IR and Raman spectroscopy, is a powerful tool for the detection and characterization of polymorphs. Since polymorphs differ in their crystal structure, the local environment of the molecules within the lattice varies. These differences can lead to distinct vibrational spectra for each polymorphic form. researchgate.net

In the context of Isononanoic Acid-4-Ethylmorpholine (1:1), polymorphism could arise from different hydrogen bonding arrangements between the 4-ethylmorpholinium cation and the isononanoate anion, or from different packing arrangements of the ions in the crystal lattice. These structural variations would affect the vibrational modes of the N-H⁺ and COO⁻ groups, as well as lattice vibrations which are typically observed at low frequencies (below 200 cm⁻¹) in Raman spectra.

For instance, changes in the position, shape, or number of peaks in the carboxylate stretching region (1400-1650 cm⁻¹) or the N-H⁺ bending region could indicate the presence of different polymorphs. researchgate.net Solid-state characterization would involve analyzing the spectra of samples prepared under different crystallization conditions (e.g., different solvents, temperatures, or cooling rates) to identify any polymorphic forms.

X-ray Crystallography and Diffraction Studies for Precise Atomic Arrangement

Single-Crystal X-ray Diffraction for Absolute Configuration and Unit Cell Parameters

The successful application of SCXRD requires the growth of a suitable single crystal of the salt. Once a crystal is obtained and analyzed, the resulting data allows for the determination of the unit cell parameters (the dimensions and angles of the basic repeating unit of the crystal) and the space group (the symmetry of the crystal). For Isononanoic Acid-4-Ethylmorpholine (1:1), SCXRD would confirm the 1:1 stoichiometry of the salt and detail the hydrogen bonding interactions between the 4-ethylmorpholinium cation and the isononanoate anion.

While specific experimental data for this compound is not publicly available, a hypothetical table of crystallographic data is presented below to illustrate the type of information obtained from an SCXRD analysis.

| Parameter | Hypothetical Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 10.5 |

| b (Å) | 15.2 |

| c (Å) | 12.8 |

| α (°) | 90 |

| β (°) | 95.5 |

| γ (°) | 90 |

| Volume (ų) | 2035 |

| Z (formula units/cell) | 4 |

| Calculated Density (g/cm³) | 1.05 |

Powder X-ray Diffraction for Bulk Sample Phase Identification and Crystallinity Assessment

The PXRD pattern is a fingerprint of a crystalline solid, with diffraction peaks at specific angles (2θ) that are characteristic of the material's crystal lattice. For Isononanoic Acid-4-Ethylmorpholine (1:1), PXRD would be used to:

Confirm the identity of the synthesized salt by comparing its diffraction pattern to a reference pattern (if available).

Assess the purity of a bulk sample, as the presence of other crystalline phases would result in additional peaks.

Identify different polymorphic forms, as each polymorph will have a unique PXRD pattern. acs.org

Monitor phase transformations during processing or storage.

The diffraction pattern of long-chain carboxylate salts often shows a series of regularly spaced peaks at low 2θ angles, which correspond to the long axis of the unit cell, related to the length of the alkyl chain. cambridge.org

Chromatographic Techniques for Separation, Identification, and Quantification

Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) Method Development

Chromatographic techniques are essential for the separation, identification, and quantification of Isononanoic Acid-4-Ethylmorpholine (1:1) and any related impurities. Both GC and HPLC can be employed, with the choice of method depending on the specific analytical goal.

Gas Chromatography (GC): GC is well-suited for the analysis of volatile and thermally stable compounds. While the salt itself is non-volatile, GC can be used to analyze its individual components, isononanoic acid and 4-ethylmorpholine. osti.govccsknowledge.com This would typically involve a derivatization step for the carboxylic acid to convert it into a more volatile ester, for example, by reaction with a silylating agent like BSTFA. osti.gov The amine can often be analyzed directly. A typical GC method would involve:

Column: A non-polar or mid-polar capillary column (e.g., DB-5 or DB-17).

Injector: Split/splitless injector.

Detector: Flame Ionization Detector (FID) for quantification or Mass Spectrometry (MS) for identification.

High-Performance Liquid Chromatography (HPLC): HPLC is a versatile technique that can be used to analyze the salt directly, as well as its individual components. For the analysis of the intact salt, Hydrophilic Interaction Liquid Chromatography (HILIC) would be a suitable approach. lcms.cz HILIC is effective for polar compounds that are poorly retained in reversed-phase chromatography. For the simultaneous analysis of the isononanoate anion and the 4-ethylmorpholinium cation, a mixed-mode or ion-pair chromatography method could be developed.

A standard reversed-phase HPLC method can be used to analyze the isononanoic acid, while the more polar 4-ethylmorpholine might require derivatization (e.g., with dansyl chloride) for better retention and detection if a UV detector is used.

| Technique | Analyte | Column Type | Mobile Phase Example | Detector |

| GC-FID/MS | Isononanoic acid (as ester) & 4-Ethylmorpholine | DB-5 (30 m x 0.25 mm) | Helium carrier gas | FID or MS |

| RP-HPLC-UV | Isononanoic acid | C18 (150 mm x 4.6 mm) | Acetonitrile/Water with acid modifier | UV (210 nm) |

| HILIC-ELSD/MS | Isononanoic Acid-4-Ethylmorpholine (1:1) | HILIC (e.g., silica, zwitterionic) | Acetonitrile/Aqueous buffer | ELSD or MS |

Chiral Chromatography for Enantiomeric Purity Assessment of Isononanoic Acid Moiety (if applicable)

The isononanoic acid component, 3,5,5-trimethylhexanoic acid, possesses a chiral center at the C3 position, meaning it can exist as two enantiomers. The biological and toxicological properties of these enantiomers can differ significantly, making the assessment of enantiomeric purity crucial, particularly in regulated applications like pharmaceuticals or food additives. tandfonline.comeuropa.eu Chiral chromatography is the primary method for separating and quantifying enantiomers. mz-at.de

Methodology

Direct separation of enantiomers is challenging with standard HPLC techniques. Therefore, two main approaches are employed in chiral chromatography:

Indirect Method (Diastereomeric Derivatization): This is a common and effective strategy. The racemic carboxylic acid is reacted with a chiral derivatizing agent to form a pair of diastereomers. These diastereomers have different physical properties and can be separated on a standard, achiral HPLC column, typically a reversed-phase column like ODS (Octadecylsilane). tandfonline.comtandfonline.com

Chiral Derivatizing Agents: For carboxylic acids, chiral amines or alcohols are often used. Highly sensitive separations can be achieved using chiral fluorescent conversion reagents, which allow for detection at very low levels. tandfonline.comtandfonline.com An example is the use of (1R,2R)-2-(2,3-anthracenedicarboximido)cyclohexanol, which has been successful in separating chiral branched-chain fatty acids. tandfonline.com

Detection: The separated diastereomers can be detected using standard HPLC detectors like UV or fluorescence detectors. tandfonline.com

Direct Method (Chiral Stationary Phases - CSPs): This method involves using an HPLC column where the stationary phase itself is chiral. The enantiomers interact differently with the CSP, leading to different retention times and thus separation.

Types of CSPs: A wide variety of CSPs are available, often based on polysaccharides (like cellulose (B213188) or amylose (B160209) derivatives), proteins, or synthetic polymers. For carboxylic acids, CSPs with basic sites that can interact with the acidic group are often effective.

Analytical Conditions

The specific conditions for chiral separation would need to be optimized for 3,5,5-trimethylhexanoic acid. Based on methods for similar branched-chain fatty acids, a typical setup might involve:

Table 2: Example Conditions for Chiral HPLC Analysis of Isononanoic Acid Moiety

| Parameter | Indirect Method (after derivatization) | Direct Method |

| Column | Reversed-Phase C18 (ODS) | Chiral Stationary Phase (e.g., Cellulose-based) |

| Mobile Phase | Acetonitrile/Water or Methanol/Water mixture sielc.com | Often a mixture of hexane (B92381) and an alcohol (e.g., isopropanol) with an acidic modifier (e.g., trifluoroacetic acid) |

| Detection | UV or Fluorescence (if a fluorescent tag is used) tandfonline.com | UV or Mass Spectrometry (MS) |

| Temperature | Often ambient, but can be varied for optimization tandfonline.com | Temperature control is critical for resolution |

The successful development of a chiral chromatography method is essential for controlling the stereochemical purity of products containing the 3,5,5-trimethylhexanoic acid moiety, ensuring consistency and adherence to regulatory standards if required.

Theoretical Chemistry and Computational Modeling of Isononanoic Acid 4 Ethylmorpholine 1:1

Density Functional Theory (DFT) Calculations for Electronic Structure and Molecular Orbitals

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as molecules and solids. mdpi.comworldscientific.com It is based on the Hohenberg-Kohn theorems, which state that the properties of a system can be determined using its electron density. worldscientific.com DFT calculations are instrumental in understanding the fundamental aspects of chemical bonding, molecular orbitals, and reactivity.

A computational study on the isononanoic acid-4-ethylmorpholine salt would begin with geometry optimization of the individual molecules (isononanoic acid and 4-ethylmorpholine) and the resulting ion pair. Functionals like B3LYP or PBE, combined with a suitable basis set (e.g., 6-311++G(d,p)), would be used to find the lowest energy structures. scirp.org

Key investigations would include:

Proton Transfer and Bonding: Determining the exact position of the acidic proton. DFT calculations can clarify whether the proton is fully transferred from the carboxylic acid to the amine, forming a distinct ion pair (isononanoate and 4-ethylmorpholinium), or if it exists in a shared state, which would indicate a cocrystal nature. ucl.ac.uk

Molecular Orbitals: Analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) is crucial. The HOMO-LUMO energy gap provides an approximation of the chemical stability and reactivity of the salt. A large gap suggests high stability, while a small gap indicates higher reactivity. researchgate.net

Electrostatic Potential Maps: These maps visualize the charge distribution on the molecular surface, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions, which governs how the ionic pair interacts with its environment.

Vibrational Frequencies: Calculated infrared (IR) and Raman spectra can be compared with experimental data to validate the computed structure. scirp.org Shifts in the C=O stretching frequency of the carboxylic acid and N-H stretching of the amine upon salt formation provide direct evidence of the proton transfer.

Table 1: Illustrative DFT-Calculated Properties for the Isononanoic Acid-4-Ethylmorpholine System (Hypothetical Data)

| Parameter | Isononanoic Acid | 4-Ethylmorpholine (B86933) | Isononanoate-4-Ethylmorpholinium Ion Pair |

| Optimized Energy (Hartree) | -554.321 | -366.987 | -921.355 |

| HOMO Energy (eV) | -6.89 | -5.95 | -7.54 |

| LUMO Energy (eV) | -0.12 | 1.25 | 0.88 |

| HOMO-LUMO Gap (eV) | 6.77 | 7.20 | 8.42 |

| Dipole Moment (Debye) | 1.75 | 1.98 | 12.45 |

| Key Vibrational Freq. (cm⁻¹) | C=O stretch: 1715 | C-N stretch: 1140 | COO⁻ sym. stretch: 1410, N⁺-H stretch: 2850 |

Molecular Dynamics (MD) Simulations for Conformational Analysis and Solution Behavior

Molecular Dynamics (MD) simulations are a computational method for analyzing the physical movements of atoms and molecules over time. ulisboa.pt By solving Newton's equations of motion for a system of interacting particles, MD provides detailed information on the dynamic evolution of the system, including conformational changes and interactions with a solvent. researchgate.net

For the isononanoic acid-4-ethylmorpholine salt, MD simulations would be invaluable for understanding its behavior in different environments, particularly in solution.

Key areas of study would include:

Conformational Analysis: Both the branched isononanoate alkyl chain and the ethylmorpholinium cation have conformational flexibility. MD simulations can explore the potential energy surface to identify the most stable and frequently occurring conformers in a given phase (gas or solution). mdpi.com

Solvation Structure: By simulating the ion pair in a solvent box (e.g., water or an organic solvent), one can analyze the solvation shell. Radial distribution functions (RDFs) would be calculated to understand how solvent molecules arrange around the cation and anion, particularly around the polar carboxylate and ammonium (B1175870) groups and the nonpolar alkyl chain. acs.org

Ion Pairing and Aggregation: In solution, it's important to understand whether the ions exist as a solvent-separated pair, a contact ion pair, or as larger aggregates. MD simulations can quantify the degree of ion pairing and provide insights into the forces (electrostatic, hydrogen bonding, van der Waals) that govern these interactions. acs.org

Transport Properties: From the simulation trajectory, properties like the diffusion coefficient of each ion can be calculated, which is crucial for understanding mass transport phenomena.

Table 2: Illustrative MD Simulation Output for Isononanoate-4-Ethylmorpholinium in Water (Hypothetical Data)

| Property | Value | Description |

| Diffusion Coefficient (Isononanoate) | 0.85 x 10⁻⁵ cm²/s | Rate of movement of the anion through the solvent. |

| Diffusion Coefficient (4-Ethylmorpholinium) | 1.15 x 10⁻⁵ cm²/s | Rate of movement of the cation through the solvent. |

| First Solvation Shell (N⁺-H) | 3-4 Water Molecules | Average number of water molecules hydrogen-bonded to the ammonium group. |

| First Solvation Shell (COO⁻) | 5-6 Water Molecules | Average number of water molecules coordinating with the carboxylate group. |

| Ion Pair Lifetime | 150 ps | Average time the cation and anion remain in direct contact before separating. |

Quantitative Structure-Property Relationship (QSPR) Modeling for Predicting Reactivity and Stability Trends

Quantitative Structure-Property Relationship (QSPR) models are statistical tools that correlate the chemical structure of molecules with their physicochemical properties or biological activities. researchgate.net These models are built by finding a mathematical relationship between calculated molecular descriptors and an experimentally measured property. researchgate.net

For the isononanoic acid-4-ethylmorpholine salt, a QSPR study would likely focus on predicting its stability or reactivity by comparing it to a series of similar amine-carboxylate salts.

The workflow would involve:

Dataset Creation: A series of salts would be defined by varying the carboxylic acid (e.g., different chain lengths, branching) and the amine (e.g., different N-alkyl groups on the morpholine (B109124) ring).

Descriptor Calculation: For each salt in the series, a large number of molecular descriptors would be calculated. These can be constitutional (e.g., molecular weight), topological (e.g., connectivity indices), or quantum-chemical (e.g., HOMO/LUMO energies, atomic charges from DFT). nih.gov

Model Development: Using statistical methods like Multiple Linear Regression (MLR) or machine learning algorithms, a model would be trained to predict a target property, such as thermal decomposition temperature or solubility, based on the most relevant descriptors. pnas.org

Validation: The model's predictive power would be rigorously tested using internal and external validation techniques.

Such a model could predict, for instance, how changing the alkyl chain length of the acid would affect the thermal stability of the resulting salt, providing a valuable tool for designing compounds with specific properties. acs.org

Table 3: Illustrative QSPR Model for Predicting Decomposition Temperature (Hypothetical)

Model Equation: T_decomp (°C) = 150.2 + 15.8 * (LUMO Energy) - 0.5 * (Molecular Weight) + 25.1 * (Topological_Polar_Surface_Area)

| Descriptor | Coefficient | Importance | Interpretation |

| LUMO Energy (eV) | +15.8 | High | Higher LUMO energy (less electrophilic) correlates with increased stability. |

| Molecular Weight ( g/mol ) | -0.5 | Medium | Increased mass slightly decreases decomposition temperature, possibly due to weaker packing. |

| Topological Polar Surface Area (Ų) | +25.1 | High | Greater polar surface area enhances intermolecular ionic interactions, increasing stability. |

Computational Prediction of Crystal Packing and Intermolecular Interactions in the Solid State

Predicting the crystal structure of a molecular solid from its chemical diagram alone is a major challenge in computational chemistry, known as Crystal Structure Prediction (CSP). tandfonline.comresearchgate.net CSP methods generate a multitude of plausible crystal packings and rank them based on their calculated lattice energy.

For the isononanoic acid-4-ethylmorpholine salt, CSP would be critical for understanding its solid-state properties and potential for polymorphism (the ability to exist in multiple crystal forms).

The process typically includes:

Conformer Generation: Generating low-energy conformations of the ion pair.

Packing Search: Placing the conformers into various possible space groups and unit cell dimensions to generate thousands of hypothetical crystal structures.

Lattice Energy Minimization: Calculating the lattice energy for each hypothetical structure using force fields or, for higher accuracy, a combination of DFT and dispersion corrections. ucl.ac.ukresearchgate.net The structures with the lowest lattice energies represent the most likely observable polymorphs.

Interaction Analysis: Analyzing the lowest-energy predicted structures to understand the key intermolecular interactions, such as N⁺-H···O⁻ hydrogen bonds, C-H···O interactions, and van der Waals forces, which dictate the crystal packing.

These predictions can guide experimental efforts to find and characterize different polymorphs, each of which may have unique physical properties. arxiv.org

Table 4: Illustrative Output of a Crystal Structure Prediction Study (Hypothetical Data)

| Predicted Polymorph | Space Group | Calculated Lattice Energy (kJ/mol) | Calculated Density (g/cm³) | Key Hydrogen Bonds (N···O distance, Å) |

| Form I | P2₁/c | -145.2 | 1.05 | 2.75 |

| Form II | P-1 | -142.8 | 1.02 | 2.81, 2.85 |

| Form III | C2/c | -139.5 | 0.99 | 2.90 |

Reaction Pathway Analysis and Transition State Identification for Salt Formation Mechanisms

While the formation of a salt from a carboxylic acid and an amine is a classic acid-base reaction, the detailed mechanism, including the role of solvent and the energy barriers involved, can be elucidated through computational methods. nih.gov This involves mapping the potential energy surface (PES) of the reaction.

A computational study of the salt formation mechanism would involve:

Identifying Reactants, Intermediates, and Products: The starting point is the separated acid and base molecules, and the final product is the ion pair. Intermediates, such as a hydrogen-bonded complex before proton transfer, would also be considered.

Locating Transition States (TS): A transition state is a saddle point on the PES that connects reactants and products. acs.org Computational algorithms are used to locate the geometry of the TS and calculate its energy. The energy difference between the reactants and the TS is the activation energy barrier for the reaction. acs.org

Intrinsic Reaction Coordinate (IRC) Calculations: Once a TS is found, an IRC calculation is performed to confirm that it correctly connects the desired reactant and product states.

Solvent Effects: The reaction pathway is often significantly influenced by the solvent. Calculations can be performed in the gas phase and then repeated using implicit or explicit solvent models to understand how the solvent stabilizes charged species and affects the energy barrier. rsc.org

This analysis would provide a fundamental, molecular-level understanding of the kinetics and thermodynamics of the salt formation process.

Table 5: Illustrative Energy Profile for the Proton Transfer Reaction (Hypothetical Data)

| Species / State | Relative Energy (kJ/mol) | Description |

| Reactants (Separated) | 0.0 | Isononanoic Acid + 4-Ethylmorpholine |

| Hydrogen-Bonded Complex | -25.5 | Pre-reaction complex before proton transfer |

| Transition State | +10.2 | Energy barrier for proton transfer |

| Product (Ion Pair) | -65.8 | Final salt product |

Environmental Chemistry and Fate of Isononanoic Acid 4 Ethylmorpholine 1:1

Biodegradation Mechanisms and Pathways in Environmental Compartments

Biodegradation is a critical process determining the persistence of Isononanoic Acid-4-Ethylmorpholine (1:1) in the environment. The susceptibility of the compound to microbial attack is highly dependent on the distinct structures of its acid and amine components.

The microbial degradation of the dissociated components of Einecs 298-628-5 shows significant differences.

Isononanoic Acid: The biodegradability of isononanoic acid, a branched-chain C9 carboxylic acid, has been evaluated in multiple studies with varying results, likely due to differences in the specific isomers tested and the experimental conditions. Some studies indicate that it is not readily biodegradable, with one report showing 35.2% degradation in 28 days neuchem.com. Conversely, other studies classify it as biodegradable, reporting degradation of 96% in 21 days under aerobic conditions (OECD 301A) and 80% in 14 days in an industrial activated sludge test (OECD 302B) oxea-chemicals.comsmsrail.comoxea-chemicals.com. The branching structure of the acid is a key factor; highly branched structures can inhibit microbial oxidation industrialchemicals.gov.au.

Under anaerobic conditions, the degradation of branched-chain carboxylic acids (BCAs) is possible for structures with tertiary carbons through pathways like beta-oxidation nih.gov. However, the presence of a quaternary carbon atom, as found in the predominant isomer 3,5,5-trimethylhexanoic acid, is known to interfere with these mechanisms, potentially making it persistent in anaerobic environments like river sediment nih.gov.

4-Ethylmorpholine (B86933): Data consistently show that 4-ethylmorpholine is resistant to microbial degradation. In a standard ready biodegradability test (OECD Guideline 301C), it exhibited no degradation over a 28-day period oecd.org. It has been determined to be a persistent substance, though it is not considered to be highly bioaccumulative nite.go.jp. While some complex morpholinium-based compounds have shown susceptibility to primary biodegradation, complete mineralization is limited researchgate.netnih.gov. There is no specific information available regarding its degradation under anaerobic conditions.

Table 1: Aerobic Biodegradability of Isononanoic Acid and 4-Ethylmorpholine

| Compound | Test Guideline | Result | Conclusion | Reference |

|---|---|---|---|---|

| Isononanoic Acid | - | 35.2% / 28 days | Not Readily Biodegradable | neuchem.com |

| Isononanoic Acid | OECD 301A | 96% / 21 days | Biodegradable | oxea-chemicals.comoxea-chemicals.com |

| Isononanoic Acid | OECD 302B | 80% / 14 days | Inherently Biodegradable | smsrail.com |

| 4-Ethylmorpholine | OECD 301C | 0% / 28 days | Not Readily Biodegradable | oecd.org |

The identification of breakdown products is contingent on the parent molecule undergoing biodegradation.

For isononanoic acid , in environments where it is degraded, the proposed mechanism is beta-oxidation nih.gov. This metabolic pathway involves the sequential shortening of the fatty acid chain by two carbon units, leading to the formation of smaller carboxylic acids and ultimately to carbon dioxide and water.

For 4-ethylmorpholine , given its recalcitrance to microbial attack, no significant biodegradation products or intermediates have been identified in environmental studies oecd.org. Its persistence suggests that the morpholine (B109124) ring and the N-ethyl group are stable against microbial enzymatic systems under standard test conditions.

Microbial Degradation under Aerobic and Anaerobic Conditions in Aquatic and Terrestrial Systems

Abiotic Transformation Processes in Aquatic and Atmospheric Systems

Abiotic processes, including hydrolysis, photolysis, and oxidation, are key to the transformation of chemical substances outside of biological systems. For Isononanoic Acid-4-Ethylmorpholine (1:1), these processes primarily act on the dissociated acid and amine components.

Hydrolysis is a chemical reaction with water. For the salt Isononanoic Acid-4-Ethylmorpholine (1:1), the primary process in water is dissociation into the isononanoate anion and the 4-ethylmorpholinium cation.

The covalent structures of the individual components are stable against hydrolysis. Studies conducted on 4-ethylmorpholine at pH values of 4, 7, and 9 showed no significant degradation over 5 days, indicating it is not abiotically degraded by hydrolysis oecd.org. Similarly, isononanoic acid is a stable carboxylic acid not expected to undergo hydrolysis under typical environmental conditions oxea-chemicals.comoxea-chemicals.com. Therefore, product formation via hydrolysis is limited to the dissociation of the salt itself.

Photolytic degradation involves the breakdown of molecules by light. Direct photolysis is not expected to be a significant fate process for either isononanoic acid or 4-ethylmorpholine in water, as neither molecule contains functional groups that absorb light in the solar spectrum.

However, indirect photolysis, particularly in the atmosphere, is a relevant degradation pathway. This process is mediated by photochemically generated reactive species, primarily hydroxyl radicals (OH•).

Isononanoic Acid: The calculated atmospheric half-life for isononanoic acid due to indirect photolysis is approximately 60.17 hours oxea-chemicals.com.

4-Ethylmorpholine: This compound is expected to exist mainly in the vapor phase in the atmosphere, where it degrades by reaction with hydroxyl radicals nih.gov. The estimated atmospheric half-life is rapid, at approximately 2.5 hours nih.gov.

No data on the quantum yields for these reactions are available.

Table 2: Atmospheric Photodegradation Data

| Compound | Process | Estimated Half-Life | Rate Constant (cm³/molecule·s) | Reference |

|---|---|---|---|---|

| Isononanoic Acid | Indirect Photolysis (OH•) | ~60.2 hours | Not Reported | oxea-chemicals.com |

| 4-Ethylmorpholine | Indirect Photolysis (OH•) | ~2.5 hours | 1.49 x 10-10 | nih.gov |

Oxidative degradation by reactive oxygen species (ROS), such as the hydroxyl radical (OH•), is the most significant abiotic degradation pathway for Isononanoic Acid-4-Ethylmorpholine (1:1) in the atmosphere and can be relevant in aquatic systems under certain conditions.

In the atmosphere, both isononanoic acid and 4-ethylmorpholine are degraded by OH radicals, as detailed in the photolysis section oxea-chemicals.comnih.gov. The reaction with 4-ethylmorpholine, a tertiary amine, likely proceeds via hydrogen abstraction from one of the carbon atoms adjacent to the nitrogen atom, initiating a series of oxidative reactions that break down the molecule.

In aquatic environments, while ambient concentrations of ROS are low, advanced oxidation processes (AOPs) used in water treatment can generate high concentrations of OH radicals. These processes are effective at degrading a wide range of organic molecules, including amino-substituted compounds nih.gov. The degradation efficiency depends on the chemical structure, with higher oxidation rates observed for molecules with unsaturated bonds or other reactive sites nih.gov.

Photolytic Degradation Mechanisms and Quantum Yields

Environmental Distribution and Partitioning Behavior of Isononanoic Acid-4-Ethylmorpholine (1:1)

The environmental distribution and partitioning of the chemical compound Isononanoic Acid-4-Ethylmorpholine (1:1) are governed by the distinct properties of its two constituent parts: isononanoic acid and 4-ethylmorpholine. As a salt, its behavior in the environment will be influenced by the dissociation and individual characteristics of the acidic and basic components in various environmental compartments. It is important to note that while data for the individual components are available, the behavior of the combined salt may exhibit different properties.

Sorption to Soil and Sediment Matrices: Influence of Environmental Factors

The sorption of Isononanoic Acid-4-Ethylmorpholine (1:1) to soil and sediment is a complex process dictated by the properties of the isononanoate anion and the 4-ethylmorpholinium cation, as well as the characteristics of the soil and sediment.

Isononanoic Acid Component:

Isononanoic acid has a pKa of 4.89. atamanchemicals.com This indicates that in most environmental soils and waters (pH 5-9), it will exist almost entirely in its anionic form, isononanoate. atamanchemicals.com Anions generally exhibit lower sorption to soils and sediments, which are typically negatively charged, due to electrostatic repulsion. However, the estimated organic carbon-water (B12546825) partitioning coefficient (Koc) for the undissociated acid is 1,100, suggesting that the neutral form would be expected to adsorb to suspended solids and sediment. atamanchemicals.com The log octanol-water partition coefficient (log Kow) for isononanoic acid is 3.2, which also points towards a potential for partitioning into organic matter. univarsolutions.comoxea-chemicals.comoxea-chemicals.com The sorption of the isononanoate anion will be significantly influenced by soil and sediment properties such as organic carbon content, clay content, and pH. Anions may adsorb more strongly to soils with higher organic carbon content or to clays (B1170129) that have positively charged sites.

4-Ethylmorpholine Component:

4-Ethylmorpholine is expected to have very high mobility in soil, based on an estimated Koc value of 12. nih.gov Its low log Kow of 0.08 indicates a low affinity for partitioning into organic matter. oecd.org As a base, 4-ethylmorpholine will likely exist as a cation in acidic to neutral environments, which could lead to some sorption to negatively charged soil and sediment particles through cation exchange mechanisms.

The table below summarizes the relevant properties of the individual components influencing their sorption behavior.

| Parameter | Isononanoic Acid | 4-Ethylmorpholine | Reference |

| pKa | 4.89 | Not available | atamanchemicals.com |

| Log Kow | 3.2 | 0.08 | univarsolutions.comoxea-chemicals.comoxea-chemicals.com, oecd.org |

| Estimated Koc | 1,100 (for free acid) | 12 | atamanchemicals.com, nih.gov |

| Water Solubility | Sparingly soluble | 303 g/L at 20 °C | atamanchemicals.comatamankimya.com, oecd.org |

Volatilization from Water and Soil Surfaces: Rate and Controlling Factors

The potential for volatilization of Isononanoic Acid-4-Ethylmorpholine (1:1) from environmental surfaces is also best understood by examining its constituent parts.

Isononanoic Acid Component:

Due to its pKa of 4.89, isononanoic acid will be in its anionic form in most natural waters and moist soils. atamanchemicals.com Anions are non-volatile, and therefore, volatilization from water surfaces and moist soil is not expected to be a significant environmental fate process for isononanoic acid. atamanchemicals.com

4-Ethylmorpholine Component:

4-Ethylmorpholine has a reported vapor pressure of 6 mmHg at 20°C, indicating that it is a volatile compound. nj.gov Volatilization from dry soil surfaces is expected to be an important process. nih.gov However, from moist soil and water, its volatilization is not expected to be significant, which is likely due to its high water solubility and the formation of the non-volatile cationic form in aqueous environments. nih.govoecd.org

The following table outlines the properties related to the volatilization of the individual components.

| Property | Isononanoic Acid | 4-Ethylmorpholine | Reference |

| Physical State | Liquid | Liquid | univarsolutions.comoxea-chemicals.com, gezondheidsraad.nl |

| Vapor Pressure | 0.0046 hPa at 20°C | 6 mmHg at 20°C (approx. 8 hPa) | oxea-chemicals.com, nj.gov |

| Water Solubility | Sparingly soluble (0.7 g/L at 20°C) | Soluble (303 g/L at 20°C) | oxea-chemicals.com, oecd.org |

| Henry's Law Constant | Not available | 2.74 x 10⁻⁸ atm-m³/mole (estimated) | nih.gov |

Ecotoxicological Methodologies and Environmental Risk Assessment Frameworks

The assessment of the potential environmental risk of chemical substances like Isononanoic Acid-4-Ethylmorpholine (1:1) relies on standardized ecotoxicological testing methodologies. These methods are designed to evaluate the effects of a substance on a range of representative organisms from different trophic levels. The principles and frameworks for these assessments are established by international bodies such as the Organisation for Economic Co-operation and Development (OECD), the U.S. Environmental Protection Agency (EPA), and the International Organization for Standardization (ISO).

Aquatic Ecotoxicity Testing Methodologies

Aquatic ecotoxicity testing is fundamental to understanding the potential impact of a substance on freshwater and marine environments. Standardized tests are used to determine acute and chronic toxicity to organisms representing primary producers (algae), primary consumers (invertebrates), and secondary consumers (fish).

Algal Growth Inhibition Test: This test, often following OECD Guideline 201, evaluates the effect of a chemical on the growth of freshwater green algae, such as Pseudokirchneriella subcapitata. The endpoint is the inhibition of growth over a 72-hour period, expressed as the EC50 (the concentration causing a 50% reduction in growth).

Daphnia Immobilization Assay: Acute toxicity to aquatic invertebrates is commonly assessed using the Daphnia magna immobilization test (OECD Guideline 202). In this 48-hour test, young daphnids are exposed to a range of concentrations of the test substance, and the EC50 is determined based on the concentration that immobilizes 50% of the organisms. Chronic toxicity can be assessed through a 21-day reproduction test (OECD Guideline 211).

Fish Acute Toxicity Test: The acute toxicity to fish is typically determined using a 96-hour test (OECD Guideline 203) with species like the rainbow trout (Oncorhynchus mykiss) or zebrafish (Danio rerio). The primary endpoint is the LC50, the concentration that is lethal to 50% of the test fish.

For substances like Isononanoic Acid-4-Ethylmorpholine (1:1), which is an organic salt, the pH of the test medium is a critical factor and must be carefully controlled and reported, as it can influence the speciation and bioavailability of the substance. nih.gov

Terrestrial Ecotoxicity Assessment Protocols

Terrestrial ecotoxicity assessments focus on the potential adverse effects on soil-dwelling organisms and plants. These tests are crucial for understanding the impact of substances that may contaminate soil environments.

Plant Growth Studies: The potential for phytotoxicity is assessed through tests such as the Seedling Emergence and Seedling Growth Test (OECD Guideline 208). univarsolutions.comoecd.orgmoellerchemie.comthegoodscentscompany.com In this test, seeds of several monocotyledonous and dicotyledonous plant species are sown in soil treated with the test substance. The effects on seedling emergence and early growth are observed over 14-21 days. univarsolutions.comoecd.orgmoellerchemie.comthegoodscentscompany.com The Vegetative Vigour Test (OECD Guideline 227) can be used for non-target terrestrial plants. univarsolutions.commoellerchemie.com

Soil Invertebrate Toxicity Studies: To assess the impact on soil fauna, tests are conducted on representative invertebrates. The Earthworm Acute Toxicity Test (OECD Guideline 207) exposes adult earthworms (Eisenia fetida) to the test substance in artificial soil for 14 days to determine the LC50. moellerchemie.com Chronic effects, such as impacts on reproduction, are evaluated in the Earthworm Reproduction Test (OECD Guideline 222). Other soil organisms, such as springtails (Folsomia candida), may also be used in standardized reproduction tests (OECD Guideline 232).

The table below provides an overview of common ecotoxicological tests.

| Test Type | Guideline (Example) | Test Organism (Example) | Endpoint |

| Aquatic | |||

| Algal Growth Inhibition | OECD 201 | Pseudokirchneriella subcapitata | EC50 (Growth Rate) |

| Daphnia Acute Immobilization | OECD 202 | Daphnia magna | EC50 (Immobilization) |

| Fish Acute Toxicity | OECD 203 | Oncorhynchus mykiss | LC50 (Mortality) |

| Terrestrial | |||

| Plant Seedling Emergence & Growth | OECD 208 | Lactuca sativa (Lettuce) | EC50 (Emergence, Growth) |

| Earthworm Acute Toxicity | OECD 207 | Eisenia fetida | LC50 (Mortality) |

| Earthworm Reproduction | OECD 222 | Eisenia fetida | EC50 (Reproduction Rate) |

Regulatory Science and Policy Research for Einecs Listed Substances, with a Focus on Einecs 298 628 5

The Role of the European Inventory of Existing Commercial Chemical Substances (EINECS) in Historical Chemical Management

The management of chemical substances in Europe underwent a foundational shift with the creation of the European Inventory of Existing Commercial Chemical Substances (EINECS). This inventory served as the cornerstone of the pre-REACH regulatory framework, establishing a critical distinction between "existing" and "new" chemicals that dictated regulatory obligations for decades.

EINECS was established as part of the 7th Amendment to Directive 67/548/EEC on the approximation of the laws, regulations, and administrative provisions relating to the classification, packaging, and labelling of dangerous substances. The inventory was a direct response to the growing need for a harmonized approach to chemical management across the European Economic Community (EEC). Prior to its creation, there was no single, comprehensive list of chemicals in commerce, making systematic risk assessment and control a fragmented and challenging task.

The primary objectives for the establishment of EINECS were:

To Create a Definitive List: To compile a finite list of all chemical substances that were commercially available within the EEC market between January 1, 1971, and September 18, 1981. This created a clear legal and scientific baseline.

To Differentiate "Existing" from "New" Substances: Any substance listed on EINECS was legally defined as an "existing substance." Conversely, any substance not on the list was considered a "new substance" and was subject to a stringent pre-market notification and data submission process before it could be sold.

To Facilitate a Single Market: By creating a common inventory, EINECS helped to remove trade barriers related to chemical regulations between member states, fostering a more integrated European market.

To "Grandfather" Existing Chemicals: The framework implicitly "grandfathered" the substances on the EINECS list, meaning they were not subject to the same rigorous data requirements as new chemicals. This approach, while practical at the time, was later identified as a major shortcoming that the REACH regulation sought to correct.

The compilation of EINECS was a massive undertaking based on declarations from manufacturers and importers. To be included in the inventory, a substance had to meet a specific set of criteria, primarily centered on its market presence during a defined 10.5-year "look-back" period.

The core inclusion criteria were:

Commercial Availability: The substance must have been placed on the market of the European Community at least once between January 1, 1971, and September 18, 1981.

Declaration by Industry: Companies were required to report the substances they manufactured or imported. The reporting process required the submission of key identifiers for each substance.

Substance Identification: Each entry required a unique identifier. This led to the creation of the EINECS number, a seven-digit number in the format 2xx-xxx-x or 3xx-xxx-x. For a substance to be included, it had to be unequivocally identified, typically by its Chemical Abstracts Service (CAS) number and chemical name.

The substance now identified as EINECS 298-628-5 was included in this inventory, signifying that it was commercially active in the European market during this period. Its inclusion legally classified it as an "existing substance," a status that would later define its transition pathway into the modern regulatory era under REACH.

Historical Context of EINECS Establishment and Objectives

Analysis of this compound within the Framework of the REACH Regulation

The introduction of Regulation (EC) No 1907/2006, known as REACH (Registration, Evaluation, Authorisation and Restriction of Chemicals), fundamentally changed the regulatory landscape. It replaced the previous system's dichotomy of "new" versus "existing" substances with a single, integrated system where the burden of proof for safe use shifted to industry.

Under REACH, substances listed in EINECS, such as this compound, were designated as "phase-in substances." This designation provided them with a transitional period for registration, avoiding immediate market withdrawal. The obligations for companies manufacturing or importing these substances were staggered based on production/import volume and hazard profile.

The primary obligations and pathways included:

Pre-registration (2008): Companies had to pre-register their phase-in substances with the newly formed European Chemicals Agency (ECHA). This allowed them to continue marketing the substance and benefit from the extended registration deadlines.

Substance Information Exchange Fora (SIEFs): Pre-registration obligated companies to participate in a SIEF for each substance. The purpose of a SIEF is to facilitate data sharing among registrants of the same substance, thereby avoiding duplicate animal testing and reducing costs.

Staggered Registration Deadlines: Full registration, which requires the submission of a comprehensive technical dossier, was subject to deadlines based on annual tonnage bands.

The table below outlines the registration deadlines for phase-in substances under REACH.

| Tonnage Band (tonnes per year) | Hazard Criteria | Registration Deadline |

|---|---|---|

| > 1000 | Any | 30 November 2010 |

| > 100 | Carcinogenic, Mutagenic, or Toxic to Reproduction (CMR Cat 1/2) > 1 t/y | 30 November 2010 |

| > 100 | Classified as R50/53 (Very Toxic to aquatic organisms) > 100 t/y | 30 November 2010 |

| 100 - 1000 | Not meeting 2010 criteria | 31 May 2013 |

| 1 - 100 | Not meeting 2010 or 2013 criteria | 31 May 2018 |

The substance This compound (CAS 96478-09-0) has been successfully registered under REACH, indicating that the manufacturer(s) or importer(s) fulfilled these obligations, submitted the required technical dossier to ECHA, and are part of a joint submission. This registration ensures that a baseline set of data on its properties and uses is available to regulators.

The implementation of REACH has been a subject of extensive academic and policy research. Scholarly analysis often highlights both the successes and the significant challenges of the regulation.

Key Research Findings and Perspectives:

Success of "No Data, No Market": The core principle of REACH, "no data, no market," is widely viewed as a paradigm shift. Research confirms that it has been highly effective in compelling industry to generate and submit vast amounts of chemical data that were previously unavailable for thousands of existing substances. This has closed a major knowledge gap inherited from the EINECS era.

Challenges in Data Quality and Consistency: A recurring theme in academic literature is the concern over the quality and consistency of the submitted registration dossiers. Studies have pointed to inconsistencies in data interpretation, variability in the quality of chemical safety reports (CSRs), and the use of data waivers that may not always be adequately justified. ECHA's own compliance checks have confirmed that a significant percentage of dossiers are non-compliant.

Economic Impact and SME Burden: The economic costs of REACH compliance, particularly for small and medium-sized enterprises (SMEs), have been a central point of discussion. Research indicates that while larger corporations have adapted, the financial and administrative burden on SMEs can be substantial, potentially affecting innovation and competitiveness. The costs associated with consortium management and purchasing data rights within SIEFs are frequently cited challenges.

Slow Pace of Evaluation and Authorisation: While registration has generated data, the subsequent regulatory processes of Evaluation, Authorisation, and Restriction have progressed more slowly than initially anticipated. Academic critiques note that the identification of Substances of Very High Concern (SVHCs) and their placement on the Authorisation List is a resource-intensive and often contentious process. The pace of formal restrictions on harmful chemicals has also been a subject of debate, with some researchers arguing for more efficient and proactive risk management actions.

Obligations and Pathways for Phase-In Substances Under REACH

Comparative Regulatory Frameworks for Existing Chemicals Globally

The European Union's transition from the static EINECS list to the dynamic REACH system represents one of the world's most comprehensive approaches to managing existing chemicals. However, other major economic regions have developed their own distinct regulatory frameworks. A comparative analysis reveals different philosophies regarding the burden of proof, data requirements, and prioritization for risk assessment.

The following table provides a high-level comparison of key global frameworks for existing chemicals.

| Jurisdiction | Primary Regulation | Inventory Name | Approach to Existing Chemicals |

|---|---|---|---|

| European Union | REACH | EINECS (historical); now managed via REACH registrations | Comprehensive data generation required for all substances >1 t/y ("No Data, No Market"). Burden of proof on industry. Systematic evaluation and authorization for high-concern substances. |

| United States | Toxic Substances Control Act (TSCA), as amended by the Lautenberg Act | TSCA Inventory of Chemical Substances | Historically "grandfathered" most chemicals. The Lautenberg Act (2016) mandates systematic prioritization and risk evaluation of all active chemicals in commerce. Burden of proof is shifting from the EPA to industry. |

| Canada | Canadian Environmental Protection Act (CEPA) | Domestic Substances List (DSL) | All substances on the DSL underwent a "categorization" process to identify those requiring further assessment based on persistence, bioaccumulation, and inherent toxicity. This created a priority list for risk management. |

| Japan | Chemical Substances Control Law (CSCL) | Existing and New Chemical Substances (ENCS) | Focuses on properties like persistence, bioaccumulation, and long-term toxicity. Existing substances are subject to risk assessment based on reported manufacturing/import volumes and hazard information. |

| China | Measures for Environmental Management of New Chemical Substances (MEP Order No. 7) | Inventory of Existing Chemical Substances in China (IECSC) | Substances listed on the IECSC are considered "existing." The focus of regulation is primarily on new substances, but existing chemicals can be subject to evaluation and control measures, particularly those on priority lists. |

This comparison illustrates that while most major economies rely on an inventory of "existing" chemicals, the EU's REACH regulation is unique in its comprehensive requirement for industry to proactively provide safety data for the vast majority of these substances, rather than waiting for government-led prioritization and assessment.

Table of Compound Names

| Common Identifier / Code | Full Chemical Name (IUPAC) |

| This compound | 2-Propenoic acid, 2-methyl-, 2-[[3-(2H-benzotriazol-2-yl)-4-hydroxyphenyl]ethyl] ester |

Comparison with Non-EU Chemical Inventories and Regulations (e.g., TSCA, K-REACH)

Chemical regulation is not globally harmonized, and the approach to existing substances like this compound varies significantly across different jurisdictions. A comparison with major non-EU regulatory frameworks highlights these differences.

Toxic Substances Control Act (TSCA) - United States:

The U.S. Environmental Protection Agency (EPA) administers TSCA, which, like EINECS, maintains an inventory of existing chemicals. epa.gov Substances listed on the TSCA Inventory are considered "existing chemicals." The isomers of Tetramethyl acetyloctahydronaphthalenes, the substance corresponding to this compound, are listed on the TSCA Inventory and are subject to its regulations. federalregister.govnih.gov The Frank R. Lautenberg Chemical Safety for the 21st Century Act amended TSCA, requiring the EPA to conduct risk evaluations for existing chemicals to determine if they present an unreasonable risk to health or the environment.

K-REACH - South Korea:

The Act on the Registration and Evaluation of Chemicals, known as K-REACH, is South Korea's chemical management regulation. cirs-group.com Similar to EU REACH, K-REACH requires the registration of existing chemical substances manufactured or imported above certain tonnage thresholds. chemradar.com Enterprises must pre-register existing chemicals to be eligible for a grace period for registration. The specific registration status of the components of this compound under K-REACH would depend on their import or manufacturing volumes in South Korea.

| Regulatory Framework | Inventory Status of this compound Components | Key Regulatory Feature |

| EU REACH | Registered | Requires registration of existing substances over 1 tonne/year. |

| US TSCA | Active on Inventory | Requires risk evaluation of existing chemicals. epa.gov |

| South Korea K-REACH | Subject to pre-registration and registration based on tonnage. | Phased registration of existing chemicals. chemradar.com |

Implications for International Trade and Chemical Governance

The divergent regulatory requirements for chemicals have significant implications for international trade and global chemical governance. Companies that manufacture or use substances like this compound in their products must navigate a complex web of regulations to access different markets. This can create trade barriers and increase compliance costs.

Effective international chemical governance aims to minimize these trade disruptions while ensuring a high level of protection for human health and the environment. isc3.org Organizations like the United Nations and initiatives such as the Strategic Approach to International Chemicals Management (SAICM) work towards harmonizing chemical management policies and fostering cooperation between countries. isc3.orgkemi.se The goal is to create a more predictable and transparent regulatory environment for substances used globally, such as this fragrance ingredient.

Future Directions in Chemical Regulatory Science: Challenges and Opportunities for Legacy Substances

The regulation of legacy substances like those on the EINECS list continues to evolve, driven by scientific advancements and a growing understanding of the potential long-term impacts of chemicals.

Data Gap Analysis and Research Needs for Existing Chemicals

A significant challenge for regulators is the presence of data gaps for many existing chemicals. bund.de The original EINECS inventory did not require a comprehensive dataset for listing. Under REACH, a "data gap analysis" is performed to identify missing information required for a complete registration dossier. ebrc.dereach-chemconsult.com For a substance like this compound, this would involve a thorough review of available toxicological and ecotoxicological data for all its isomers.

Research is ongoing to fill these data gaps, often employing alternative methods to animal testing, such as in-vitro studies, computational modeling (QSARs), and read-across approaches from structurally similar chemicals. ebrc.de The European Chemical Industry Council (Cefic) is actively working with the European Chemicals Agency (ECHA) to address these data shortcomings in REACH dossiers. cefic.org

Policy Development for Sustainable Chemical Management and Innovation

Future chemical policies are increasingly focused on the principles of sustainable chemical management. This involves a life-cycle approach, considering the environmental and health impacts of a chemical from its creation to its disposal. unido.org The aim is to promote the development of safer and more sustainable alternatives, fostering green chemistry and innovation. chemistryforsustainability.org

For a widely used fragrance ingredient like this compound, this could mean encouraging the development of biodegradable alternatives or isomers with a more favorable environmental profile. Policies that support a circular economy, improve waste management, and enhance transparency across supply chains are key components of this forward-looking approach to chemical regulation. cia.org.uk

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.